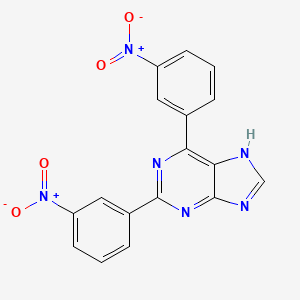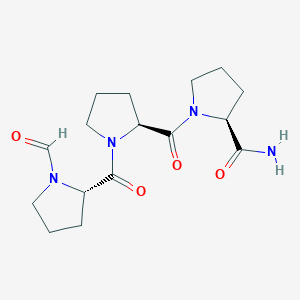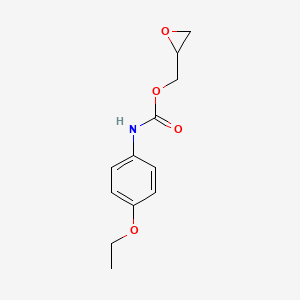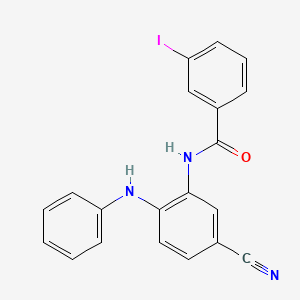
3-Hexyl-4,5-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyl-4,5-dimethoxybenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a hexyl group attached to the benzene ring, along with two methoxy groups at the 4 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-4,5-dimethoxybenzoic acid typically involves the alkylation of 4,5-dimethoxybenzoic acid with a hexyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the carboxylic acid group, followed by the addition of hexyl bromide (C6H13Br) to introduce the hexyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexyl-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Formation of 4,5-dimethoxybenzaldehyde or 4,5-dimethoxybenzoic acid.
Reduction: Formation of 3-hexyl-4,5-dimethoxybenzyl alcohol or 3-hexyl-4,5-dimethoxybenzaldehyde.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Applications De Recherche Scientifique
3-Hexyl-4,5-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hexyl-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the hexyl chain can influence the compound’s lipophilicity and ability to interact with biological membranes. This can affect its absorption, distribution, and overall biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzoic acid: Lacks the hexyl group, making it less lipophilic.
4,5-Dimethoxybenzoic acid: Similar structure but without the hexyl group.
3-Hydroxy-4,5-dimethoxybenzoic acid: Contains a hydroxyl group instead of a hexyl group.
Uniqueness
3-Hexyl-4,5-dimethoxybenzoic acid is unique due to the presence of the hexyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propriétés
Numéro CAS |
647855-09-2 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
3-hexyl-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C15H22O4/c1-4-5-6-7-8-11-9-12(15(16)17)10-13(18-2)14(11)19-3/h9-10H,4-8H2,1-3H3,(H,16,17) |
Clé InChI |
MJNPOKNWCMGGFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C(=CC(=C1)C(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


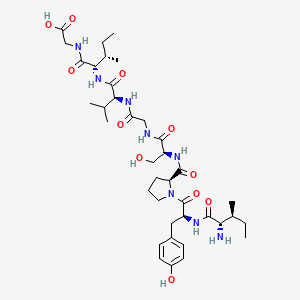



![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
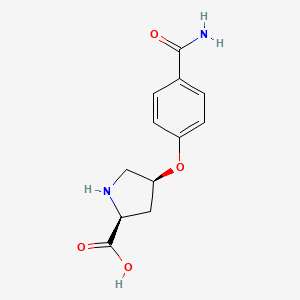
![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
